molecular formula C20H18N2O3 B5507658 N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide CAS No. 6047-64-9

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B5507658
CAS RN: 6047-64-9
M. Wt: 334.4 g/mol
InChI Key: MVXCPTMUVMYDJO-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their complex synthesis processes and diverse chemical and physical properties. These compounds are typically explored for their potential applications in various fields such as materials science, pharmacology, and chemical engineering due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of compounds similar to "N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide" often involves multi-step chemical reactions, including condensation, nucleophilic substitution, and amidation processes. For instance, compounds with similar structures have been synthesized by reacting amines with carbonyl chlorides in the presence of base, followed by further functionalization through reactions with various reagents (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of furamide groups attached to a phenyl ring, which may influence their physical and chemical properties significantly. Crystal structure determination through X-ray diffraction is a common method to elucidate their molecular geometry, showcasing their complex intramolecular interactions, such as hydrogen bonding and pi-pi stacking (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Compounds in this category typically undergo various chemical reactions, including electrophilic substitution and coupling reactions, due to the reactive nature of their functional groups. For example, Suzuki-Miyaura cross-coupling has been employed to functionalize N-(4-bromophenyl)furan-2-carboxamide derivatives, highlighting the versatility of such frameworks in synthetic chemistry (Siddiqa et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and thermal stability, are closely related to their molecular structure. The presence of aromatic and furamide groups can enhance their thermal stability and solubility in organic solvents, making them suitable for various applications in materials science (Gutch, Banerjee, & Jaiswal, 2003).

Scientific Research Applications

Syntheses and Properties of Aromatic Polyamides and Polyimides

Research by Yang and Lin (1994, 1995) on aromatic polyamides and polyimides derived from specific diamines, including N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine, highlights their amorphous nature, solubility in polar solvents, and excellent thermal stability. These materials could be cast into transparent, flexible films, indicating potential applications in high-performance plastics and coatings due to their glass transition temperatures and stability under high temperatures (Yang & Lin, 1994) (Yang & Lin, 1995).

Carbon-monoxide-free Aminocarbonylation

Sawant et al. (2011) discussed a carbon-monoxide-free aminocarbonylation method using N-substituted formamides and aryl halides, showcasing an innovative synthetic route that might be relevant for producing compounds with functionalities similar to N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide. This method offers an environmentally friendly alternative to traditional carbonylation reactions, potentially useful in pharmaceutical and material science research (Sawant et al., 2011).

Fluorescent Crosslinked Aromatic Polyamides

Research by Sánchez et al. (2015) on fluorescent crosslinked aromatic polyamides incorporating thiophene and furane suggests potential applications in the development of optoelectronic devices and sensors. The study highlights the influence of crosslinking on fluorescence, indicating that these polymers could serve as bases for heat-sensitive devices due to their tunable fluorescence properties (Sánchez et al., 2015).

Palladium-catalyzed Condensation

Lu et al. (2014) presented a palladium-catalyzed condensation method for forming multisubstituted furans, a process that could be relevant for synthesizing furamide derivatives. This method emphasizes the versatility of palladium catalysis in creating complex organic structures, potentially useful for developing novel materials and bioactive molecules (Lu et al., 2014).

properties

IUPAC Name

N-[2-(2-phenylethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(21-13-12-15-7-2-1-3-8-15)16-9-4-5-10-17(16)22-20(24)18-11-6-14-25-18/h1-11,14H,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXCPTMUVMYDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975882
Record name 2-[(Furan-2-carbonyl)amino]-N-(2-phenylethyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide

CAS RN

6047-64-9
Record name 2-[(Furan-2-carbonyl)amino]-N-(2-phenylethyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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